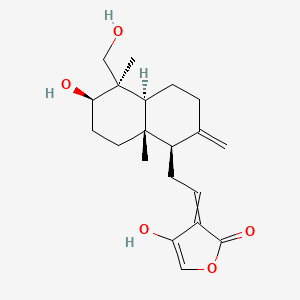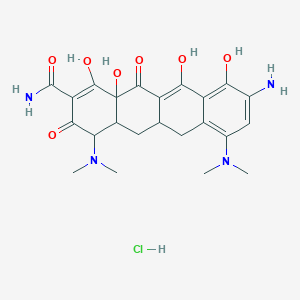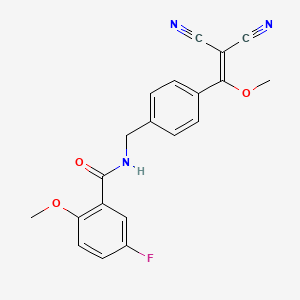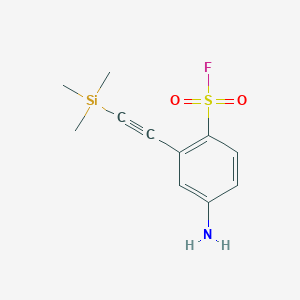
Dehydroandrographolide,(S)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroandrographolide is a diterpene compound found in the herb Andrographis paniculata, commonly known as the “king of bitters.” This compound is known for its anti-inflammatory, antiviral, and anticancer properties . It has been widely used in traditional medicine across Asia, particularly in China, India, and Korea, for the treatment of inflammatory diseases and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroandrographolide can be isolated from Andrographis paniculata using various extraction methods. One common method involves ultrasonic extraction with methanol, followed by purification using solid-phase extraction and liquid chromatography with mass spectrometry . The sample is ultrasonically extracted with 40% methanol and then purified with a C18 solid-phase extraction column .
Industrial Production Methods: Industrial production of dehydroandrographolide typically involves large-scale extraction from Andrographis paniculata. The plant material is processed to isolate the active compounds, which are then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the reactions involving dehydroandrographolide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of dehydroandrographolide include various derivatives with enhanced anti-inflammatory, antiviral, and anticancer activities . These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Dehydroandrographolide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives . In biology and medicine, it is studied for its anti-inflammatory, antiviral, and anticancer properties . The compound has shown potential in treating diseases such as viral infections, cancer, and inflammatory conditions . In industry, dehydroandrographolide is used in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
Dehydroandrographolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . Additionally, it modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in immune response regulation . The compound also interacts with various enzymes and receptors, contributing to its antiviral and anticancer activities .
Comparison with Similar Compounds
Dehydroandrographolide is similar to other diterpenoid lactones found in Andrographis paniculata, such as andrographolide and neoandrographolide . it is unique in its specific molecular structure, which contributes to its distinct biological activities . Compared to andrographolide, dehydroandrographolide has shown higher potency in certain anti-inflammatory and antiviral assays .
List of Similar Compounds:- Andrographolide
- Neoandrographolide
- 14-deoxyandrographolide
- 14-deoxy-11,12-didehydroandrographolide
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,10,14,16-17,21-23H,1,4,6-9,11H2,2-3H3/t14-,16+,17-,19+,20+/m1/s1 |
InChI Key |
QQCLBMUOIGPCDE-XUMBOQAASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3C(=COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(=COC3=O)O)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)
![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)

![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)
